molecular formula C21H19NO4 B2869176 N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide CAS No. 929472-13-9

N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide

Cat. No. B2869176
CAS RN: 929472-13-9
M. Wt: 349.386
InChI Key: VXOPQZWZYVVHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}cyclopropanecarboxamide” is a complex organic molecule. It contains a benzofuran ring, which is a type of aromatic organic compound . It also has a methoxyphenyl group, which is a phenyl ring with a methoxy (–OCH3) substituent .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The benzofuran ring is aromatic and therefore relatively stable, but it can participate in electrophilic aromatic substitution reactions . The methoxy group can act as a directing group in these reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the types of intermolecular forces it can form .

Scientific Research Applications

PET Radioligand Development

One application involves the development of positron emission tomography (PET) radioligands, such as [carbonyl-(11)C]WAY-100635, for in vivo imaging of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor. This compound assists in the quantitative analysis of PET studies, offering insights into the ligand's behavior through various modeling strategies (Gunn, Lammertsma, & Grasby, 2000).

Antiproliferative Activity

Another research focus is on compounds with antiproliferative activity against cancer cell lines. For instance, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide demonstrated significant inhibitory activity against some cancer cell lines, showing potential as a therapeutic agent (Lu et al., 2021).

Crystal Structure Determination

Research also extends to crystal structure determination to elucidate the molecular configuration of related compounds, which is crucial for understanding their biological activity and interactions. The synthesis and crystal structure of related molecules contribute to the development of new compounds with potential biological applications (Özer, Arslan, VanDerveer, & Külcü, 2009).

Synthetic Methodology

Additionally, the development of synthetic methodologies for such compounds is an important area of research. For example, a rapid and high yield synthetic method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, showcasing the potential for efficient production of similar compounds (Zhou et al., 2021).

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could be of interest in various fields, depending on its properties .

properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-12-17-11-15(22-21(24)14-3-4-14)7-10-18(17)26-20(12)19(23)13-5-8-16(25-2)9-6-13/h5-11,14H,3-4H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOPQZWZYVVHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.